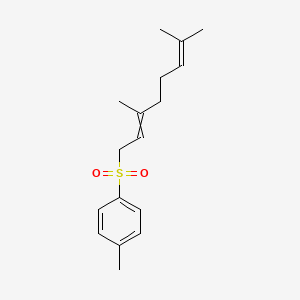
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is a complex organic compound characterized by its unique structural features. This compound is notable for its sulfonyl group attached to a diene system, which is further connected to a methylbenzene ring. The presence of both aliphatic and aromatic components in its structure makes it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene typically involves multi-step organic reactions. One common method includes the sulfonylation of 3,7-dimethylocta-2,6-diene, followed by a Friedel-Crafts alkylation to introduce the methylbenzene moiety. The reaction conditions often require the use of strong acids or bases, along with catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation and alkylation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the diene system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of substituted derivatives.
科学的研究の応用
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism by which 1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene exerts its effects involves interactions with molecular targets and pathways. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The diene system and aromatic ring also contribute to its chemical behavior, allowing it to engage in a range of reactions and interactions.
類似化合物との比較
Similar Compounds
3,7-Dimethylocta-2,6-diene-4-thiol: Similar in structure but contains a thiol group instead of a sulfonyl group.
4-Methylbenzenesulfonyl chloride: Contains a sulfonyl chloride group attached to a methylbenzene ring.
1-(3,7-Dimethylocta-2,6-diene-1-yl)-4-methylbenzene: Similar structure but lacks the sulfonyl group.
Uniqueness
1-(3,7-Dimethylocta-2,6-diene-1-sulfonyl)-4-methylbenzene is unique due to the combination of its sulfonyl group, diene system, and aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C17H24O2S |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
1-(3,7-dimethylocta-2,6-dienylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C17H24O2S/c1-14(2)6-5-7-15(3)12-13-20(18,19)17-10-8-16(4)9-11-17/h6,8-12H,5,7,13H2,1-4H3 |
InChIキー |
YPBZFJKZSDUEID-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)CCC=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


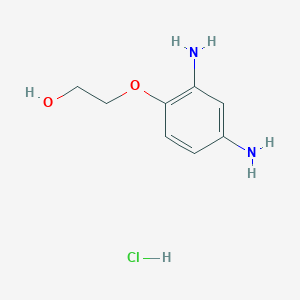
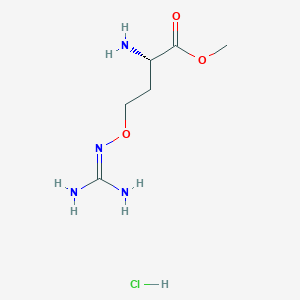
![1-(2,2-difluoroethyl)-N-[(2,3-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11728019.png)
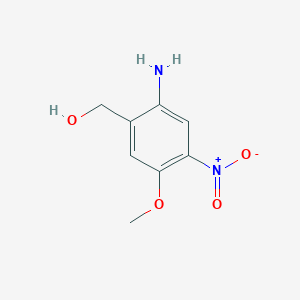
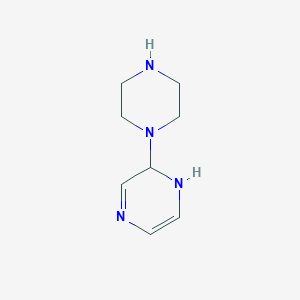
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropanamine](/img/structure/B11728028.png)
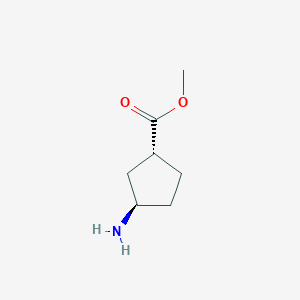
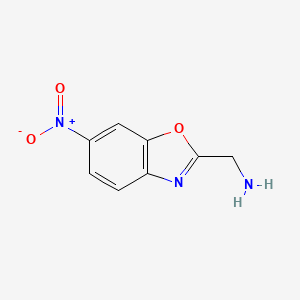
![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B11728039.png)
![ethyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11728042.png)
![N-[(2,5-difluorophenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11728067.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11728071.png)
![n,n-Dimethyl-4-[2-(pyridin-4-yl)ethenyl]aniline](/img/structure/B11728076.png)
![Methyl 2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B11728080.png)
